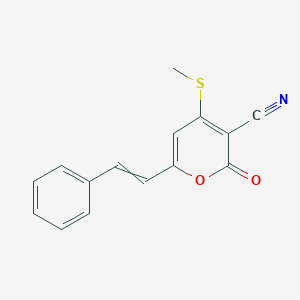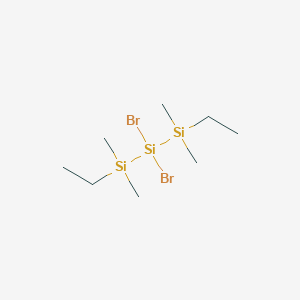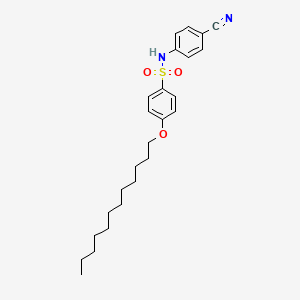
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyanophenyl group, a dodecyloxy group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of 4-bromobenzonitrile to form 4-bromo-3-nitrobenzonitrile. This is followed by the reduction of the nitro group to form 4-bromo-3-aminobenzonitrile.
Formation of the Dodecyloxy Intermediate: The second step involves the alkylation of 4-hydroxybenzenesulfonamide with dodecyl bromide to form 4-(dodecyloxy)benzenesulfonamide.
Coupling Reaction: The final step involves the coupling of the cyanophenyl intermediate with the dodecyloxy intermediate under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-(4-Cyanophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Cyanophenyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a dodecyloxy group.
Uniqueness: The presence of the dodecyloxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it distinct from other similar compounds and suitable for specific applications in materials science and drug delivery.
Properties
CAS No. |
116526-88-6 |
|---|---|
Molecular Formula |
C25H34N2O3S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C25H34N2O3S/c1-2-3-4-5-6-7-8-9-10-11-20-30-24-16-18-25(19-17-24)31(28,29)27-23-14-12-22(21-26)13-15-23/h12-19,27H,2-11,20H2,1H3 |
InChI Key |
YSCJWTJHYZKZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


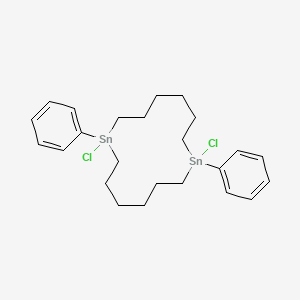

![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
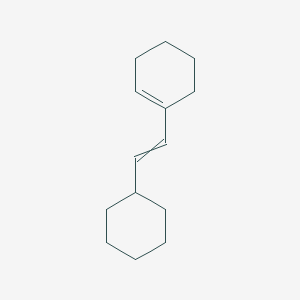

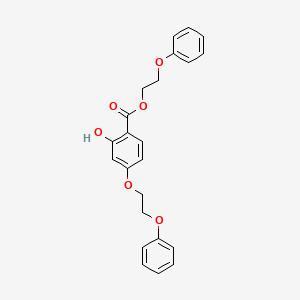
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
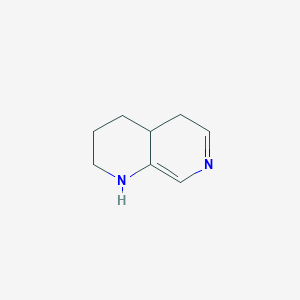
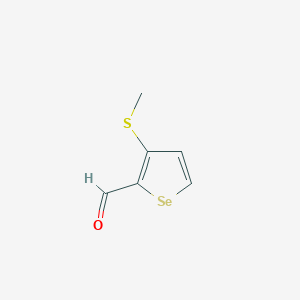

![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
